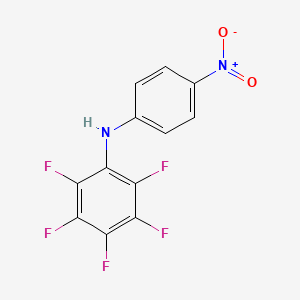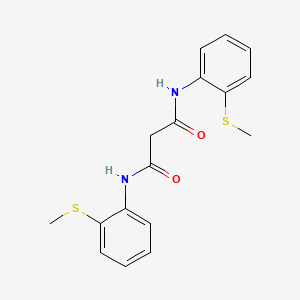![molecular formula C22H28N2O4 B5135524 N'-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B5135524.png)
N'-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a butyl-substituted phenyl group and a dimethoxy-substituted phenylethyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide typically involves the reaction of 4-butylaniline with 3,4-dimethoxyphenethylamine in the presence of oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Formation of the oxalyl chloride intermediate by reacting oxalic acid with thionyl chloride.
Step 2: Reaction of the oxalyl chloride intermediate with 4-butylaniline to form the corresponding amide.
Step 3: Coupling of the amide with 3,4-dimethoxyphenethylamine to yield the final oxamide product.
Industrial Production Methods
Industrial production of N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxamide to the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity and function.
類似化合物との比較
Similar Compounds
- N’-(4-methylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
- N’-(4-ethylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
- N’-(4-propylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Uniqueness
N’-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is unique due to the presence of the butyl group, which may influence its lipophilicity, solubility, and overall biological activity. The combination of butyl and dimethoxy substituents can result in distinct chemical reactivity and interaction profiles compared to its analogs.
特性
IUPAC Name |
N'-(4-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-5-6-16-7-10-18(11-8-16)24-22(26)21(25)23-14-13-17-9-12-19(27-2)20(15-17)28-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXLJGPYRPJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5135444.png)
![Propan-2-yl 6-methyl-2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5135446.png)
![6-(3-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5135463.png)
![5-bromo-2-chloro-N-({[3-chloro-2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135464.png)
![2-amino-7-methyl-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5135467.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5135469.png)


![N~1~-[2-(benzylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5135482.png)
![4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL(4-METHYLPIPERIDINO)METHANONE](/img/structure/B5135492.png)
![4-{[(4E)-1-[(4-BROMOPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}BENZOIC ACID](/img/structure/B5135499.png)
![Ethyl 4-[5-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamoyl]furan-2-yl]benzoate](/img/structure/B5135502.png)
![2-(4-tert-butylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5135509.png)

